5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)- 5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 61472-35-3
VCID: VC17267943
InChI: InChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3
SMILES:
Molecular Formula: C16H9BrN2O5
Molecular Weight: 389.16 g/mol

5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)-

CAS No.: 61472-35-3

Cat. No.: VC17267943

Molecular Formula: C16H9BrN2O5

Molecular Weight: 389.16 g/mol

* For research use only. Not for human or veterinary use.

5,8-Quinolinedione, 7-bromo-6-methoxy-2-(2-nitrophenyl)- - 61472-35-3

Specification

CAS No. 61472-35-3
Molecular Formula C16H9BrN2O5
Molecular Weight 389.16 g/mol
IUPAC Name 7-bromo-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione
Standard InChI InChI=1S/C16H9BrN2O5/c1-24-16-12(17)15(21)13-9(14(16)20)6-7-10(18-13)8-4-2-3-5-11(8)19(22)23/h2-7H,1H3
Standard InChI Key FZBNXVASZGRWEV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Features

The compound’s structure combines a quinoline core with strategic substitutions that enhance its reactivity and biological interactions. Key features include:

  • Quinoline-5,8-dione backbone: Provides redox-active sites critical for interactions with biological targets .

  • Bromine at C7: Enhances electrophilicity and facilitates nucleophilic substitution reactions .

  • Methoxy group at C6: Modulates electronic properties and solubility .

  • 2-Nitrophenyl group at C2: Introduces steric bulk and potential for π-π stacking interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H9BrN2O5\text{C}_{16}\text{H}_{9}\text{BrN}_{2}\text{O}_{5}
Molecular Weight389.16 g/mol
Density~1.75 g/cm³
Boiling Point~385.9°C
LogP~1.71

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step pathways:

  • Skraup Condensation: 3,5-Dibromoaniline reacts with glycerol under acidic conditions to form 5,7-dibromoquinoline .

  • Methoxylation: Sodium methoxide selectively substitutes bromine at C6, yielding 5-bromo-7-methoxyquinoline .

  • Nitrophenyl Introduction: A Pd-catalyzed coupling or nucleophilic aromatic substitution attaches the 2-nitrophenyl group .

Table 2: Reaction Yields

StepYield (%)ConditionsReference
Skraup Condensation87H₂SO₄, 135°C, 3h
Methoxylation75NaOMe, DMF, 60°C, 2h
Nitrophenyl Attachment53Bromine, CHCl₃

Regioselectivity Challenges

The bromine at C7 directs nucleophilic attacks to C6 due to steric hindrance, while intramolecular hydrogen bonding between C8-OH and N1 stabilizes intermediates . Computational studies confirm that the 2-nitrophenyl group preferentially occupies the least sterically hindered position .

Pharmacological Activity

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Klebsiella pneumoniae (MIC: 0.80 mg/mL) and Salmonella typhi (MIC: 1.00 mg/mL) . The 2-nitrophenyl moiety enhances membrane penetration, while the quinone core generates reactive oxygen species (ROS) .

DNA Interaction

The compound induces single-strand DNA cleavage via redox cycling, with a half-life (t1/2t_{1/2}) of 6.5 minutes in the presence of NADH . Comparative studies show it outperforms streptonigrin analogues in DNA damage efficiency .

Organism/ActivityResultReference
K. pneumoniaeMIC = 0.80 mg/mL
S. typhiMIC = 1.00 mg/mL
DNA Cleavage (t1/2t_{1/2})6.5 min (NADH)

Applications and Future Directions

Drug Development

The compound’s low molecular weight (389 Da) and moderate LogP (1.71) align with Lipinski’s rules, making it a viable lead for antibiotics . Derivatives with modified nitro groups show enhanced selectivity for bacterial dihydropteroate synthase (Ki: 529.80 µM – 1.42 mM) .

Catalysis and Materials Science

As a ligand, the quinone-nitrophenyl system facilitates asymmetric catalysis in C–C bond-forming reactions . Its redox activity also positions it as a candidate for organic semiconductors .

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